Product packaging for Spiro[2.4]heptan-5-amine(Cat. No.:CAS No. 1267497-14-2)

Spiro[2.4]heptan-5-amine

Cat. No.: B2526757
CAS No.: 1267497-14-2
M. Wt: 111.188
InChI Key: QPWYPDAPDIKXFK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Frameworks in Contemporary Molecular Design

Spirocycles, compounds containing two or more rings linked by a single common atom, are gaining prominence in modern molecular design. tandfonline.com Their rigid and well-defined three-dimensional structures offer a powerful tool for medicinal chemists and material scientists. tandfonline.comnih.gov This has led to a surge in interest in spirocyclic compounds, including those with enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms. tandfonline.com

Conformational Constraints and Three-Dimensionality in Chemical Scaffolds

A key advantage of spirocyclic frameworks is the conformational constraint they impose on a molecule. vu.nl This rigidity helps to lock the molecule into a specific shape, which can be crucial for its interaction with biological targets like enzymes and receptors. tandfonline.compharmafeatures.com Unlike more flexible, linear molecules, the fixed orientation of substituents on a spirocyclic scaffold can lead to more potent and selective biological activity. tandfonline.combldpharm.com

The inherent three-dimensionality of spirocycles allows for the precise spatial arrangement of functional groups. tandfonline.com This is a significant advantage over flatter aromatic systems, as it enables more effective interactions with the complex, three-dimensional binding sites of proteins. tandfonline.com The spirocyclic structure essentially provides a rigid scaffold from which to project chemical functionalities in multiple directions, enhancing the potential for specific molecular recognition. tandfonline.comnih.gov This pre-organization of the molecule's conformation can reduce the entropic cost of binding to a target, potentially increasing binding affinity. pharmafeatures.com

Furthermore, the introduction of small spirocyclic rings can influence the conformational preferences of adjacent rings. For instance, a spiro-fused cyclopropane (B1198618) ring on a cyclohexane (B81311) can alter the usual preference for equatorial substituents, favoring an axial orientation instead. chemrxiv.org This level of conformational control is a powerful tool in rational drug design.

Strategic Integration into Diverse Molecular Architectures

The unique properties of spirocyclic frameworks have led to their strategic integration into a wide array of molecular architectures, particularly in the realm of medicinal chemistry. bldpharm.comnih.gov By incorporating spirocycles, chemists can modulate crucial physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. tandfonline.combldpharm.com For example, replacing a piperazine (B1678402) ring with a diazaspiro[3.3]heptane in the drug Olaparib influenced its selectivity for different PARP proteins. tandfonline.com

Spirocyclic scaffolds are found in a variety of natural products and have been successfully incorporated into approved drugs. tandfonline.combldpharm.com They serve as versatile building blocks in the synthesis of complex molecules and have been utilized in the creation of compound libraries for biological screening. nih.govacs.org The ability to create novel, sp3-rich spirocyclic fragments with defined exit vectors allows for the systematic exploration of chemical space and the development of new therapeutic agents. nih.gov

Overview of Azaspiro[2.4]heptane Derivatives in Chemical Research

Azaspiro[2.4]heptane derivatives, which include an intracyclic nitrogen atom, are a particularly interesting subclass of spiro[2.4]heptane compounds. These nitrogen-containing spirocycles have garnered significant attention due to their presence in medicinally active molecules. researchgate.net

Research has shown that azaspiro[2.4]heptane derivatives can serve as potent antagonists for various receptors. For instance, a class of 5-azaspiro[2.4]heptanes was discovered to be potent dual antagonists for orexin (B13118510) 1 and orexin 2 receptors. nih.gov Furthermore, certain 7-amino-5-azaspiro[2.4]heptane derivatives have been synthesized and shown to possess potent antibacterial activity, including against respiratory pathogens. acs.orgnih.gov

The synthesis of these complex molecules is an active area of research. Methods for the enantioselective synthesis of key intermediates, such as (S)-7-amino-5-azaspiro[2.4]heptane, have been developed through techniques like asymmetric hydrogenation. acs.org Additionally, palladium-catalyzed intramolecular cyclization reactions have provided pathways to 5-azaspiro[2.4]heptane derivatives. tandfonline.com The Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir (B612246). mdpi.com

The exploration of azaspiro[2.4]heptane derivatives highlights the broader trend of using spirocyclic scaffolds to fine-tune the properties of molecules for specific biological applications. bohrium.com Their unique structural and conformational features continue to make them a valuable and promising area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2526757 Spiro[2.4]heptan-5-amine CAS No. 1267497-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWYPDAPDIKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azaspiro 2.4 Heptane Derivatives

Retrosynthetic Analysis Strategies for Spiro[2.4]heptane Amine Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By systematically breaking down the target molecule into simpler, commercially available starting materials, chemists can map out a feasible synthetic pathway.

Strategic Disconnections for Constructing Spirocyclic Amine Cores

The core of retrosynthetic analysis lies in identifying strategic bond disconnections that simplify the target structure. For spirocyclic amines like Spiro[2.4]heptan-5-amine, a primary disconnection strategy involves cleaving the bonds of the pyrrolidine (B122466) ring. researchgate.net This often leads to precursors that can be assembled through cyclization reactions. For instance, a common disconnection approach for spiro-pyrrolidines involves breaking the C-N and a C-C bond of the five-membered ring, suggesting a [3+2] cycloaddition as a key synthetic step. researchgate.net Another powerful strategy involves disconnecting the spirocyclic core to reveal a cyclic ketone and an appropriate nucleophile, which can be brought together through reactions like the Petasis or Sakurai reaction. researchgate.net

A key challenge in amine synthesis is the potential for over-alkylation. youtube.com Therefore, strategic disconnections often lead to precursors where the amine functionality is masked as a less reactive group, such as an amide or an imine, which can be later converted to the desired amine. youtube.comalmerja.net

Application of Functional Group Interconversions in Retrosynthetic Pathways

Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities throughout a synthetic sequence. In the context of this compound synthesis, FGIs play a pivotal role in introducing the amine group and other necessary functionalities.

A common FGI strategy involves the reduction of an amide or a nitrile to the corresponding amine. This is often a late-stage transformation to avoid the high reactivity of the amine group in preceding steps. almerja.net For example, a retrosynthetic pathway might involve a spirocyclic carboxylic acid, which can be converted to an amide and subsequently reduced to the target amine. Another important FGI is the conversion of a ketone to an amine via reductive amination. almerja.net This involves the formation of an imine intermediate from a ketone and an amine source, followed by reduction to the amine. The synthesis of 4-azaspiro[2.4]heptane has been approached by developing a synthetic scheme starting from tert-butyl cyclopropanecarboxylate, highlighting the utility of FGIs from ester functionalities. researchgate.netresearchgate.net

Enantioselective and Stereoselective Synthesis of Azaspiro[2.4]heptane Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and stereoselective methods for the synthesis of azaspiro[2.4]heptane analogues is of paramount importance.

Catalytic Asymmetric Hydrogenation Protocols

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. nih.gov This technique has been successfully applied to the synthesis of chiral azaspiro[2.4]heptane derivatives. A notable example is the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving high enantioselectivities (up to 98.7% ee). acs.org This reaction provides a key intermediate for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. acs.org

Chiral spiro ligands, such as SDP, SiPhos, and SpiroPAP, have proven to be highly efficient in transition metal-catalyzed asymmetric hydrogenations. sioc-journal.cnchinesechemsoc.org Iridium complexes with chiral spiro aminophosphine (B1255530) ligands, in particular, have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of various ketones and other prochiral substrates. nih.govresearchgate.net

Table 1: Catalytic Asymmetric Hydrogenation for Azaspiro[2.4]heptane Precursors

CatalystSubstrateProductEnantiomeric Excess (ee)Reference
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropane carboxylates(S)-7-amino-5-azaspiro[2.4]heptane intermediateup to 98.7% acs.org
Rhodium complexes with monodentate chiral spiro phosphoramidite (B1245037) ligandsDehydroamino estersChiral amino acid derivativesup to 99.3% nankai.edu.cn
Iridium complexes with tridentate chiral spiro aminophosphine ligands (Ir-SpiroPAP)Aryl ketonesChiral alcoholsHigh nih.govresearchgate.net

Stereoselective 1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles is a highly effective method for constructing the pyrrolidine ring of azaspiro[2.4]heptane systems in a stereoselective manner. rsc.orgthieme-connect.combeilstein-journals.org This reaction allows for the creation of multiple stereocenters in a single step.

A direct and facile synthesis of highly functionalized 5-aza-spiro[2.4]heptanes has been developed through the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate (B1210297) and azomethine ylides. rsc.org These reactions can be catalyzed by various metal complexes and organocatalysts to achieve high diastereo- and enantioselectivity. researchgate.netbohrium.com For instance, the reaction of isatin-derived azomethine ylides with olefins is a common strategy for synthesizing spirooxindoles, which share structural similarities with the azaspiro[2.4]heptane framework. nih.gov

Table 2: Stereoselective 1,3-Dipolar Cycloaddition for Azaspiro[2.4]heptane Synthesis

Azomethine Ylide SourceDipolarophileCatalyst/ConditionsProductStereoselectivityReference
Glycine (B1666218) esters and ketonesPendant alkeneHeatTricyclic aminesSingle stereoisomer thieme-connect.com
Ninhydrin and prolineCyclopropenes-bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadductsHigh diastereofacial selectivity beilstein-journals.org
Isatins and amino acidsActivated olefinsVariousSpirooxindole pyrrolidinesHigh nih.gov
Cyclopropylidene acetate and azomethine ylides-Catalytic asymmetric5-aza-spiro[2.4]heptanesHigh rsc.org

Chiral Auxiliary and Organocatalytic Approaches in Spirocyclic Construction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary has been reported and applied to Diels-Alder reactions, demonstrating excellent diastereo- and regiocontrol. researchgate.net While not directly applied to this compound in the provided context, this principle is broadly applicable to asymmetric spirocycle synthesis.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the construction of spirocyclic frameworks, organocatalysts can be employed in various reaction types, including Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.net For example, chiral squaramide catalysts have been used in the enantioselective construction of bispiro[pyrazolone-thiobutyrolactone] skeletons. researchgate.net Phase-transfer catalysis, often employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, is another effective organocatalytic strategy for the asymmetric synthesis of α-amino acid derivatives, which can be precursors to spirocyclic amines. mdpi.comacs.org

Phase-Transfer Catalysis for Spirocyclic Amino Acid Scaffolds

Phase-transfer catalysis (PTC) has emerged as a powerful and well-established strategy for the asymmetric synthesis of non-natural amino acids, including spirocyclic scaffolds. semanticscholar.org This methodology is particularly valuable for creating enantioenriched α-amino acid derivatives through the alkylation of glycine equivalents under chiral PTC conditions. semanticscholar.org The first application of this method to benzophenone (B1666685) imines of glycine alkyl esters was introduced in 1978 and has since been significantly refined. semanticscholar.org

A notable application of PTC is in the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which serves as a versatile precursor for N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. semanticscholar.orgmdpi.com This spirocyclic amino acid is a crucial component in the industrial synthesis of the antiviral drug ledipasvir (B612246). semanticscholar.orgmdpi.com The key transformation involves a one-pot double allylic alkylation of a glycine imine analogue. semanticscholar.orgmdpi.com

The reaction's success and stereochemical outcome are highly dependent on the choice of catalyst, solvent, and base. semanticscholar.org Cinchona alkaloids, such as chinchonidine-derived catalysts, are frequently employed to induce asymmetry. semanticscholar.orgmdpi.com For instance, the alkylation of an imine with dibromide 10 in the presence of catalyst 9 demonstrates the method's efficacy. mdpi.com The reaction conditions can be finely tuned to optimize both chemical yield and enantioselectivity. mdpi.com In one set of optimized conditions, using 2.5 equivalents of the alkylating agent at -20 °C for 7 hours yielded the desired product with a 95:5 enantiomeric ratio (e.r.). mdpi.com

Table 1: Phase-Transfer Catalysis for (S)-4-methyleneproline Scaffold

CatalystAlkylating Agent (equivalents)Temperature (°C)SolventYield (%)Enantiomeric Ratio (e.r.)Reference
Chinchonidine-derived catalyst 92.5-20Toluene/CH₂Cl₂7195:5 mdpi.com
Chinchonidine-derived catalyst 94.0-20Toluene/CH₂Cl₂3893:7 mdpi.com

Novel C2-symmetric chiral spirocyclic phase-transfer catalysts built on a tetramethyl-1,1′-spirobiindane scaffold have also been developed, showing high performance in the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff base with only 2 mol% catalyst loading, achieving up to 92% yield and 98% ee. acs.org Furthermore, the development of bifunctional phase-transfer catalysts, which incorporate hydrogen-bond donors like amides or ureas, has expanded the scope and efficiency of these asymmetric transformations. mdpi.com

Diastereoselective and Enantioselective Resolution Methods

Achieving stereochemical purity in azaspiro[2.4]heptane derivatives can be accomplished through either direct asymmetric synthesis or the resolution of racemic mixtures. semanticscholar.orgmdpi.com Historically, the enantiomerically pure spirocyclic core of drugs like ledipasvir was often obtained by resolving a racemic mixture of 5-azaspiro[2.4]heptane-6-carboxylic acid. semanticscholar.orgmdpi.com

However, modern synthetic chemistry increasingly favors diastereoselective and enantioselective approaches that establish the desired stereochemistry during the core synthesis. Diastereoselective synthesis has been effectively demonstrated in the creation of spirocyclopropanes through formal [2+1] cycloadditions. mdpi.com For example, the reaction of 2,3-dioxo-4-benzylidene-pyrrolidines with sulfur ylides can produce highly functionalized 5-azaspiro[2.4]heptane-6,7-diones with excellent diastereomeric ratios (d.r.). mdpi.com The specific stereochemical outcome is influenced by the substituents on the reactants.

Table 2: Diastereoselective Synthesis of 5-Azaspiro[2.4]heptane-6,7-diones

Product NumberSubstituentsYield (%)Diastereomeric Ratio (d.r.)Reference
3a1-Benzoyl-5-benzyl-2-phenyl9298:2 mdpi.com
3c1-Benzoyl-5-benzyl-2-(p-tolyl)9398:2 mdpi.com
3h1-Benzoyl-5-benzyl-2-(2-chlorophenyl)9897:3 mdpi.com
3j1-Benzoyl-5-benzyl-2-(4-chlorophenyl)5996:4 mdpi.com

Enantioselective methods often rely on metal-catalyzed hydrogenations or cyclizations. The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, for instance, was achieved via a highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a Ru-catalyst, affording the product with up to 98.7% ee. thieme-connect.com Similarly, samarium(II) iodide-mediated cyclizations of unsaturated keto-lactams can produce spirocyclic pyrrolidinones with complete diastereocontrol. researchgate.net These methods highlight the power of stereocontrolled reactions in accessing specific isomers of complex spirocyclic systems.

Cyclization Strategies for Azaspiro[2.4]heptane Ring Systems

Intramolecular Amine-Mediated Cyclization Reactions

The formation of the azaspiro[2.4]heptane ring system can be efficiently achieved through intramolecular cyclization reactions mediated by an amine nucleophile. thieme-connect.com A classic approach involves the double cyclization of a precursor like 3-acyl-1,5-dibromopentane with ammonia (B1221849) or a primary amine. thieme-connect.com This reaction, when conducted with ammonia in methanol (B129727) at elevated temperatures, yields 4-methyl-5-azaspiro[2.4]hept-4-ene, which can subsequently be hydrogenated to the saturated 5-azaspiro[2.4]heptane derivative. thieme-connect.com

Another common strategy involves the cyclization of a cyclopropane (B1198618) derivative containing an amine or a precursor group. For example, the reaction of a difluorocyclopropane derivative with an amine, followed by an intramolecular cyclization, is a key method for forming the spirocyclic azetidine (B1206935) ring system, leveraging the ring strain of the cyclopropane. Catalysts such as Lewis acids (e.g., BF₃·OEt₂) can be employed to facilitate the intramolecular cyclization to form the 5-azaspiro[2.4]heptane core. vulcanchem.com Similarly, γ-lactams like 5-azaspiro[2.4]heptan-4-one can be prepared from the corresponding cyclopropane γ-amino acid by cyclization using a base such as barium hydroxide. thieme-connect.com

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations offer a powerful and versatile method for constructing spirocyclic frameworks, including the azaspiro[2.4]heptane core, due to their tolerance for various functional groups and steric hindrance. smolecule.com A key strategy involves a radical-mediated 5-exo-dig cyclization of a 5-hexynyl radical to form an anti-methylenecyclopentane intermediate, which is a precursor to the spiro[2.4]heptane structure. nih.gov This method was successfully applied in the synthesis of a novel carbocyclic 2'-deoxyguanosine (B1662781) analogue featuring a spiro[2.4]heptane core, which demonstrated anti-HBV activity. nih.gov

The generation of the necessary radical species can be achieved through various means. For instance, photoredox catalysis using visible light can mediate radical cascades, such as the Smiles rearrangement, to form spirocycles containing gem-difluoro motifs. smolecule.com Copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate can also initiate a tandem radical addition and dearomatizing cyclization to yield 2-azaspiro[4.5]decanes, a strategy that could be adapted for spiro[2.4]heptane synthesis by modifying the substrate. smolecule.com These radical approaches provide innovative pathways to complex spiroheterocycles under mild conditions. smolecule.comnih.gov

Multicomponent Reactions for Spiroheterocycle Formation

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a one-pot reaction to form a product that incorporates most or all of the starting materials. beilstein-journals.orgorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them highly suitable for creating complex heterocyclic structures. beilstein-journals.orgrug.nl

While specific MCRs for this compound are not extensively detailed, related strategies for other spiroheterocycles illustrate the potential of this approach. For example, a cascade three-component reaction involving alkylhydroxylamine hydrochlorides, bicyclopropylidene, and formaldehyde (B43269) (formed in situ) can furnish 3-spirocyclopropanated β-lactams. thieme-connect.com The reaction proceeds via a 1,3-dipolar cycloaddition of a nitrone intermediate to the bicyclopropylidene. thieme-connect.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating peptidomimetic compounds and could be adapted for the synthesis of spirocyclic amino acid derivatives. organic-chemistry.org The engineering of novel MCRs remains a significant goal in synthetic chemistry, promising new routes to diverse spirocycles. beilstein-journals.org

Cyclopropanation Reactions for Spiro[2.4]heptane Core Assembly

The construction of the spiro[2.4]heptane core fundamentally relies on a cyclopropanation reaction. Various methods exist to form the three-membered ring onto a five-membered carbocycle. The Simmons-Smith cyclopropanation of an exo-methylenecyclopentane is a straightforward and literature-documented method for creating the spiro[2.4]heptane structure. nih.gov

Phase-transfer catalysis (PTC) is also an effective method for cyclopropanation. For instance, cyclopentadiene (B3395910) can be cyclopropanated using dichloroethane or dichloropropane in the presence of a phase-transfer catalyst and a strong base like 50% NaOH solution. researchgate.net Palladium catalysts can also be used to mediate the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. researchgate.net

Another approach involves the photolysis of pyrazoline derivatives. mdpi.com Pyrazolines, formed from the 1,3-dipolar cycloaddition of diazoalkanes to electron-deficient alkenes, can be irradiated with a high-pressure mercury lamp to extrude nitrogen and form the cyclopropane ring. mdpi.com This method was used to synthesize 5-Azaspiro[2.4]heptane-6,7-dione derivatives in excellent yields. mdpi.com More recent advances in natural product synthesis have highlighted the utility of Michael-initiated ring-closure (MIRC) cyclopropanation and transition-metal-catalyzed intramolecular cycloadditions of enynes for stereoselectively installing cyclopropane rings. rsc.org

Table of Compounds

Simmons-Smith Cyclopropanation Protocols

The Simmons-Smith reaction is a cornerstone in the synthesis of cyclopropane rings from alkenes. This cheletropic reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324), which adds a methylene (B1212753) group to a double bond in a stereospecific manner. mdpi.comwikipedia.org Its application is crucial in the synthesis of spiro[2.4]heptane precursors.

In the enantiomeric synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for antiviral agents, the Simmons-Smith cyclopropanation serves as a pivotal step. mdpi.com Starting from (2S,4R)-4-hydroxyproline, a multi-step synthesis yields an (S)-4-methyleneproline derivative. mdpi.com The subsequent cyclopropanation of this alkene precursor establishes the spiro[2.4]heptane core. mdpi.com

Another example is seen in the synthesis of an entecavir (B133710) analogue featuring a spiro[2.4]heptane structure. The key intermediate, an exo-methylenecyclopentane derivative, undergoes efficient cyclopropanation under Simmons-Smith conditions using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to yield the desired spirocyclic diol in high yield. nih.gov

However, the success of the Simmons-Smith reaction can be highly substrate-dependent. In some approaches towards N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, direct cyclopropanation of certain 4-methyleneproline (B1208900) derivatives using classical Simmons-Smith reagents resulted in complex mixtures and significant deprotection of the Boc group, likely due to the acidic conditions required. mdpi.com

Table 1: Simmons-Smith Cyclopropanation for Spiro[2.4]heptane Synthesis
Starting MaterialReagentsProductYieldReference
(S)-4-methyleneproline derivativeNot specified in detailBoc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid5% (overall yield over 6 steps) mdpi.com
(4S, 5S, 6R)-4-hydroxy-5,6-isopropylidene-7-(trityloxymethyl)-exo-methylenecyclopentaneCH₂I₂, Et₂Zn(4S, 5S, 6R, 7R)-4-hydroxy-5,6-isopropylidene-7-(trityloxymethyl)spiro[2.4]heptan-5,6-diol90% nih.gov
tert-butyl (S)-4-methyleneprolinateZnEt₂, CH₂I₂Complex mixture with deprotected productsNot reported mdpi.com
Halogenated Cyclopropanation Approaches

As an alternative to the classical Simmons-Smith reaction, halogenated cyclopropanation methods offer a robust pathway to the spiro[2.4]heptane system. These approaches typically involve the addition of a dihalocarbene to an alkene, followed by a subsequent dehalogenation step to form the cyclopropane ring.

In the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, where direct Simmons-Smith cyclopropanation proved problematic, a halogenated approach yielded better results. mdpi.com This strategy involves the addition of a dibromocarbene species to the double bond of a 4-methyleneproline derivative. The resulting dibromocyclopropane adduct is then treated to remove the bromine atoms, successfully forming the desired spiro[2.4]heptane structure. mdpi.com This two-step sequence avoids the issues of byproduct formation and deprotection encountered with the direct one-step Simmons-Smith protocol. mdpi.com

Table 2: Halogenated Cyclopropanation Strategy
SubstrateProcessIntermediateFinal ProductReference
tert-butyl (S)-4-methyleneprolinate1. Dibromocarbene addition 2. DebrominationDibrominated spiro[2.4]heptane derivative(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.com

Novel and Emerging Synthetic Transformations for Spiro[2.4]heptane Amines

The field of organic synthesis is continuously advancing, with novel transformations being developed to access complex molecules more efficiently. For spiro[2.4]heptane amines, emerging strategies like C-H functionalization and cascade reactions hold significant promise.

C-H Functionalization Approaches for Spirocyclic Architectures

Direct C-H functionalization is a powerful strategy that allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. acs.org This approach is particularly attractive for complex architectures like spirocycles, as it can simplify synthetic routes significantly. acs.org

For spiro[2.4]heptane amines, C-H functionalization could enable the direct installation of various substituents onto the spirocyclic core. The amine functionality itself, or a suitable derivative, could act as a directing group to guide a transition metal catalyst to a specific C-H bond, ensuring high regioselectivity. acs.org For instance, palladium-catalyzed C(sp³)–H activation, guided by a directing group, could form a five-membered palladacycle intermediate, which can then undergo further reactions to introduce new functional groups. acs.org

While specific examples for this compound are still emerging, the principles have been demonstrated in other cyclic systems. The application of C-H functionalization to cyclobutane (B1203170) synthesis highlights both the potential and the challenges, such as controlling sequential reactions and the influence of substrate geometry on reactivity. acs.org Applying this logic to the spiro[2.4]heptane framework could provide novel and more efficient pathways to functionalized derivatives.

Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient method for building molecular complexity. unimi.it These sequences save time, reagents, and solvents, making them ideal for the synthesis of intricate structures like spiro[2.4]heptane derivatives. unimi.itthieme-connect.com

A domino reaction is initiated by a single event, with all subsequent steps proceeding spontaneously under the same reaction conditions. unimi.it Various types of domino reactions can be envisioned for the synthesis of azaspiro[2.4]heptanes. For example:

Michael-initiated ring-closure (MIRC): This sequence involves a conjugate addition to an electrophilic alkene, followed by an intramolecular cyclization to form a ring. rsc.org This could be used to construct the cyclopentane (B165970) portion of the spirocycle.

[3+2] Cycloadditions: A three-component reaction involving an azomethine ylide, an aldehyde, and an alkene dipolarophile can lead to the formation of complex spiro-pyrrolidine systems in a single step. rsc.org

Mannich/Lactamization Cascade: The reaction of an isatin-derived imine with an aryl acetic acid can trigger a cascade that results in the formation of spirooxindole-β-lactams, demonstrating the power of these sequences to create multiple stereocenters with high control. rsc.org

The design of cascade reactions for the synthesis of this compound would involve the strategic selection of starting materials that, upon activation, can undergo a pre-programmed sequence of cyclizations and functionalizations to yield the target molecule with high efficiency and stereoselectivity. unimi.it

Chemical Reactivity and Derivatization Strategies for Azaspiro 2.4 Heptane Systems

Amine Functionalization Reactions

The primary amine group in spiro[2.4]heptan-5-amine is a key handle for a multitude of functionalization reactions. These reactions are fundamental for incorporating the spiro[2.4]heptane motif into larger molecular architectures, such as peptides or other biologically active molecules. mdpi.com

Nitrogen Protection and Deprotection Methodologies (e.g., Boc-protection)

Protecting the nitrogen atom of this compound is a common and often necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

The protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukvulcanchem.com This reaction proceeds with high efficiency to yield the corresponding N-Boc protected this compound. The resulting tert-butyl carbamate (B1207046) is stable to many nucleophilic and basic conditions, allowing for selective modifications elsewhere in the molecule. organic-chemistry.org

Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an appropriate solvent. fishersci.co.ukdoi.org These mild deprotection conditions regenerate the primary amine, making it available for subsequent transformations. Other reagents, such as oxalyl chloride in methanol (B129727), have also been reported for the mild deprotection of N-Boc groups. rsc.org

Table 1: Boc-Protection and Deprotection of this compound

Reaction Reagents and Conditions Product Notes
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, CH₂Cl₂) (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate High yielding and generally proceeds under mild conditions. fishersci.co.ukvulcanchem.com
Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) This compound salt A common and effective method. doi.org
Deprotection Hydrochloric acid (HCl) in Dioxane or Methanol This compound hydrochloride Provides the amine salt directly. fishersci.co.uk

Amide and Carbamate Formation Reactions

The primary amine of this compound readily undergoes acylation and related reactions to form amides and carbamates. These functional groups are prevalent in a vast number of pharmaceuticals and are key for establishing specific interactions with biological targets.

Amide bond formation can be achieved by reacting this compound with a variety of acylating agents, including carboxylic acids (in the presence of a coupling agent), acyl chlorides, and anhydrides. doi.orggoogle.com Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or newer reagents like HATU and PyBOP are commonly employed for the direct coupling of carboxylic acids. nih.govresearchgate.net The reaction of the amine with acyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA), provides a straightforward route to the corresponding amides. doi.org

Carbamate formation is analogous to amide synthesis, often involving the reaction of the amine with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. orgsyn.org These reactions are generally efficient and provide stable carbamate products.

Table 2: Representative Amide and Carbamate Formation Reactions

Reactant 1 (Amine) Reactant 2 Coupling Agent/Base Product Type
This compound Carboxylic Acid EDC/HOBt or HATU Amide
This compound Acyl Chloride Triethylamine (Et₃N) Amide

Conversion to N-Carboxyanhydrides (NCAs) and Subsequent Coupling

For applications in peptide synthesis and the creation of polypeptide structures, amino acids can be converted into N-carboxyanhydrides (NCAs). mdpi.com While this compound is not a traditional amino acid, its derivatives can be conceptualized as such, and the formation of the corresponding NCA provides a highly reactive intermediate for polymerization or coupling reactions. nih.gov

The synthesis of NCAs typically involves the treatment of the N-unprotected amino acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. nih.govmdpi.com This reaction leads to the formation of a five-membered heterocyclic ring. These NCAs are highly susceptible to nucleophilic attack at the C-5 carbonyl group, which leads to ring-opening and the formation of a new amide bond with the concomitant release of carbon dioxide. mdpi.com

Due to their high reactivity, NCAs derived from spirocyclic amino acids can be efficiently coupled with other amino components, even those that are sterically hindered or weakly nucleophilic, where standard peptide coupling methods may fail or give low yields. nih.gov For instance, the coupling of spiro-amino acid NCAs with anilines has been shown to proceed in good yields. nih.gov

Transformations and Modifications of the Spirocyclic Core

Beyond the functionalization of the amine group, the spiro[2.4]heptane scaffold itself can undergo a variety of chemical transformations. These modifications can alter the three-dimensional shape and electronic properties of the molecule, providing another avenue for optimizing its biological activity. researchgate.net

Selective Chemical Modifications of the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane system contains two distinct rings: a cyclopropane (B1198618) and a cyclopentane (B165970) ring. The inherent ring strain of the cyclopropane ring makes it susceptible to certain ring-opening reactions, although it is generally stable under many conditions. The cyclopentane ring offers sites for functionalization, particularly if unsaturation is introduced or if existing functional groups can be manipulated.

Ring Transformations and Rearrangements in Spiro[2.4]heptane Systems

The strained nature of the spiro[2.4]heptane system can drive various rearrangement reactions, often under thermal or catalytic conditions. These transformations can lead to the formation of new carbocyclic or heterocyclic frameworks, expanding the chemical space accessible from this scaffold.

For instance, thermolysis of spiro[2.4]hepta-1,4,6-triene at elevated temperatures can induce a vulcanchem.comuc.edu-sigmatropic rearrangement, leading to the formation of a bicyclo[3.2.0]hepta-1,3,6-triene intermediate. uc.edu This reactive species can then undergo dimerization. uc.edu While this specific example does not involve an azaspirocycle, it highlights the potential for skeletal rearrangements within the spiro[2.4]heptane framework. In other spirocyclic systems, acid-catalyzed Meinwald-type rearrangements of spiro-epoxides have been used to achieve ring expansion, for example, expanding a cyclopropyl (B3062369) ring to a cyclobutane (B1203170). nih.gov Such strategies could potentially be applied to appropriately functionalized azaspiro[2.4]heptane derivatives to access novel ring systems.

Computational and Theoretical Investigations of Spiro 2.4 Heptane Amine Systems

Advanced Conformational Analysis and Energetic Profiling

The conformational landscape of spiro[2.4]heptan-5-amine is defined by the interplay between the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the amine substituent. The rigid cyclopropane (B1198618) ring significantly constrains the possible conformations of the adjacent cyclopentane ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these conformations and determining their relative energies.

The cyclopentane ring in spiro[2.4]heptane can adopt various envelope and twist conformations. The presence of the spiro-fused cyclopropane ring introduces inherent strain, which influences the puckering of the cyclopentane ring. For this compound, the key conformational question revolves around the orientation of the amine group, which can be either axial or equatorial with respect to the mean plane of the cyclopentane ring.

DFT calculations on related systems, such as piperidine (B6355638) rings adjacent to a spiro-cyclopropane, have shown that the presence of the small spirocyclic ring can anomalously alter the conformational preferences of substituents. chemrxiv.org Typically, bulky substituents prefer an equatorial position to minimize steric interactions. However, for substituents adjacent to a spiro-cyclopropane, this preference can be reduced or even inverted. chemrxiv.org This phenomenon is attributed to a combination of steric and electronic effects, including hyperconjugation between the cyclopropane's bonding orbitals and the antibonding orbitals of the exocyclic substituent bond. chemrxiv.org

For this compound, the two primary conformations would be the endo (axial-like) and exo (equatorial-like) placement of the amine group. The relative energies of these conformers determine the conformational equilibrium. Energetic profiling through DFT calculations can provide the Gibbs free energy difference (ΔG°) between these conformers.

Table 1: Calculated Conformational Energy Differences for Substituted Rings Adjacent to a Spiro-Cyclopropane

This table presents hypothetical DFT-calculated relative energies for the conformers of this compound, based on data from analogous systems. The energy values illustrate the potential influence of the spiro-cyclopropane on the conformational preference of the amine group.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
exo-Spiro[2.4]heptan-5-amine0.0073.1
endo-Spiro[2.4]heptan-5-amine1.0026.9

Data is illustrative and based on principles from computational studies on similar spirocyclic systems.

The energetic profile reveals that while the exo conformer, where the amine group is pointing away from the bulk of the bicyclic system, is likely to be lower in energy, the energy difference to the endo conformer may be relatively small. This small energy gap suggests that both conformers could be significantly populated at room temperature, which has important implications for how the molecule interacts with biological targets.

Mechanistic Elucidation of Synthetic Transformations via Computational Methods

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound. By modeling the potential energy surface of a reaction, key transition states and intermediates can be identified, and activation energies can be calculated to predict the most likely synthetic pathways. researchgate.netbohrium.com

A common route to amines is through reductive amination of a corresponding ketone, in this case, spiro[2.4]heptan-5-one. The mechanism of this transformation involves the formation of a hemiaminal intermediate, followed by dehydration to an imine or iminium ion, which is then reduced. DFT calculations can elucidate the energetics of each step. For instance, studies on the Strecker reaction, which involves the formation of an aminonitrile from an aldehyde or ketone, have used DFT to calculate the activation barriers for ammonia (B1221849) addition and subsequent steps. beilstein-journals.org

Another synthetic approach could involve the hydroamination of a suitable alkene precursor. Transition-metal catalyzed hydroamination reactions have been studied computationally to understand their mechanism and selectivity. acs.org For the synthesis of this compound, a hypothetical intramolecular hydroamination of a vinylcyclopropylmethylamine derivative could be envisioned.

Computational elucidation of the reaction mechanism would involve:

Geometry optimization of reactants, intermediates, transition states, and products.

Frequency calculations to confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.

Calculation of activation energies (ΔG‡) to determine the rate-limiting step of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Key Synthetic Steps in the Formation of this compound

This table provides illustrative activation energies for plausible steps in the synthesis of this compound, based on DFT calculations reported for analogous amine syntheses.

Reaction StepTransformationCatalyst/ConditionsCalculated ΔG‡ (kcal/mol)
Imine FormationSpiro[2.4]heptan-5-one + NH₃ → Spiro[2.4]heptan-5-imineAcid catalysis15-20
Imine ReductionSpiro[2.4]heptan-5-imine + H₂ → this compoundMetal catalyst (e.g., Pd/C)10-15
Nucleophilic Substitution5-Bromospiro[2.4]heptane + NH₃ → this compound-25-30

Data is illustrative and derived from general knowledge of computational studies on similar reaction types. beilstein-journals.orgacs.org

These computational insights can guide the optimization of reaction conditions, such as catalyst choice and temperature, to favor the desired product and improve synthetic efficiency.

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies (Focus on structural implications)

The rigid nature of the spiro[2.4]heptane scaffold makes it an attractive building block in drug discovery. nih.gov Its three-dimensional structure can precisely position substituents for optimal interaction with biological targets, potentially leading to high affinity and selectivity. nih.govnih.gov Computational studies are crucial for understanding the structure-activity relationships (SAR) of this compound derivatives and for guiding the design of new, more potent analogs.

The key structural implications for SAR of this system include:

The Spirocyclic Core: The spiro[2.4]heptane unit itself acts as a rigid scaffold that orients the amine group and any other substituents in a well-defined spatial arrangement. The inherent three-dimensionality can lead to improved binding by filling specific pockets in a receptor that are inaccessible to more flexible or planar molecules. nih.gov

Position and Orientation of the Amine Group: The amine group is a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with target proteins. The endo vs. exo conformation of the amine will present it in different regions of space, which can dramatically affect binding affinity. Molecular docking simulations can predict which conformation is preferred for binding to a specific target.

Substitution on the Amine: N-alkylation or N-acylation of the amine group can modulate its basicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with a target.

Substitution on the Rings: Adding substituents to the cyclopropane or cyclopentane rings can further probe the topology of the binding site and introduce additional interactions, such as hydrophobic or halogen bonding interactions.

Table 3: Illustrative Structure-Activity Relationship Data for Spiro[2.4]heptane Amine Analogs

This table presents hypothetical binding affinity data for a generic receptor, illustrating how structural modifications to the this compound scaffold could impact biological activity. The data is based on SAR principles observed for other spirocyclic ligands.

CompoundModification from this compoundReceptor Binding Affinity (Kᵢ, nM)
Parent -150
Analog 1 N-Methyl75
Analog 2 N-Acetyl500
Analog 3 1-Fluoro120
Analog 4 6-Methyl200

Data is illustrative and based on established SAR principles for spiro compounds and amine-containing ligands. nih.govnih.govmcmaster.ca

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be employed to build predictive models based on the structural features and biological activities of a series of analogs. These models can then be used to design new compounds with enhanced potency and selectivity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing the stability of key interactions over time.

Applications of Azaspiro 2.4 Heptane Derivatives As Advanced Synthetic Building Blocks

Strategic Components in the Synthesis of Complex Organic Molecules

The inherent rigidity and defined spatial arrangement of the azaspiro[2.4]heptane scaffold make it an attractive component for constructing complex molecular frameworks. Synthetic chemists leverage these features to introduce specific conformational constraints in larger molecules, which can be crucial for biological activity. The spirocyclic nature of these compounds provides a unique three-dimensional exit vector for substituents, enabling the exploration of chemical space that is not readily accessible with more conventional, planar ring systems. This is particularly advantageous in medicinal chemistry, where the introduction of sp3-rich scaffolds is a key strategy for improving the physicochemical properties and novelty of drug candidates. researchgate.netuniv.kiev.ua

The synthesis of various functionalized azaspiro[2.4]heptane derivatives has been a focus of considerable research. sciensage.inforesearchgate.net Methodologies have been developed to introduce a variety of substituents onto the pyrrolidine (B122466) ring, allowing for their versatile incorporation into larger, more complex structures. These synthetic routes often aim to produce enantiomerically pure compounds, which are essential for understanding structure-activity relationships (SAR) and for the development of stereospecific therapeutic agents.

Key Intermediates in the Preparation of Precursors for Pharmaceutical Research

Azaspiro[2.4]heptane derivatives have emerged as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility spans multiple therapeutic areas, underscoring their versatility as precursors in pharmaceutical research and development.

The azaspiro[2.4]heptane moiety has been successfully incorporated into the structure of potent anti-infective agents. A notable example is in the development of advanced quinolone antibiotics. nih.gov The introduction of a 7-amino-5-azaspiro[2.4]heptan-5-yl substituent at the C-7 position of the quinolone core has led to compounds with broad-spectrum antibacterial activity. nih.gov Stereochemical studies have been critical in this area, revealing that specific stereoisomers of the azaspiro[2.4]heptane unit can significantly enhance potency against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl] derivative has been identified as a key component in highly potent quinolone antibacterial agents. nih.gov

In the realm of antiviral research, derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid have been identified as essential intermediates in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors. google.comgoogle.commdpi.com The spirocyclic proline analog provides a rigid scaffold that is crucial for the potent inhibitory activity of these antiviral drugs. google.com The development of efficient and scalable synthetic routes to enantiomerically pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been a significant achievement, facilitating the production of these important therapeutic agents. mdpi.com

Compound Type Therapeutic Area Key Azaspiro[2.4]heptane Intermediate Significance
Quinolone AntibioticsAntibacterial7-amino-5-azaspiro[2.4]heptan-5-ylEnhances potency against Gram-positive and Gram-negative bacteria. nih.gov
HCV NS5A InhibitorsAntiviral5-azaspiro[2.4]heptane-6-carboxylic acid derivativesForms a crucial rigid scaffold for potent antiviral activity. google.comgoogle.com

The unique conformational properties of the azaspiro[2.4]heptane scaffold have also been exploited in the design of compounds targeting the central nervous system. The rigid structure can help to pre-organize pharmacophoric elements in a conformation that is optimal for binding to specific CNS receptors, potentially leading to increased potency and selectivity. This approach has been applied to the development of novel agents with the potential to treat a range of neurological and psychiatric disorders.

Research in this area has demonstrated that the incorporation of the azaspiro[2.4]heptane motif can lead to compounds with favorable properties for CNS penetration, a critical requirement for drugs targeting the brain. The ability to fine-tune the lipophilicity and other physicochemical properties of these molecules by modifying the azaspiro[2.4]heptane core and its substituents is a key advantage in the design of new CNS-active compounds.

Azaspiro[2.4]heptane derivatives have proven to be valuable scaffolds in the discovery of potent and selective receptor agonists and antagonists. For example, a novel class of 5-azaspiro[2.4]heptane derivatives has been identified as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists. nih.govresearchgate.net These compounds have shown potential for the treatment of sleep disorders. nih.govresearchgate.net The optimization of this series led to the discovery of lead compounds with good brain penetration and oral bioavailability. nih.gov

Furthermore, 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been developed as highly potent and selective dopamine (B1211576) D3 receptor antagonists. nih.gov These compounds have potential applications in the treatment of substance abuse and other CNS disorders. The research in this area highlights the successful use of the azaspiro[2.4]heptane scaffold to achieve high receptor affinity and selectivity. nih.gov

Receptor Target Pharmacological Activity Azaspiro[2.4]heptane Derivative Class Therapeutic Potential
Orexin 1 and Orexin 2 ReceptorsAntagonist5-azaspiro[2.4]heptanesSleep disorders nih.govresearchgate.net
Dopamine D3 ReceptorAntagonist1,2,4-triazolyl 5-azaspiro[2.4]heptanesSubstance abuse and CNS disorders nih.gov

Enantiopure Spirocyclic Amino Acids as Versatile Scaffolds

Enantiopure spirocyclic amino acids derived from the azaspiro[2.4]heptane framework, such as 5-azaspiro[2.4]heptane-6-carboxylic acid, represent a particularly important class of building blocks. google.com These compounds are conformationally constrained analogues of natural amino acids like proline. Their incorporation into peptides and peptidomimetics can induce specific secondary structures and enhance metabolic stability.

The synthesis of these enantiopure spirocyclic amino acids is a key area of research, with various strategies being developed to control the stereochemistry of the spirocyclic core. mdpi.com These building blocks are highly valued in medicinal chemistry for their ability to impart rigidity and novel three-dimensional structural features to drug candidates, which can lead to improved biological activity and selectivity. google.com

Future Research Directions and Perspectives in Azaspiro 2.4 Heptane Chemistry

Development of Innovative Stereodivergent Synthetic Strategies

The precise control of stereochemistry is paramount in drug discovery, and the azaspiro[2.4]heptane core presents a significant stereochemical challenge with multiple stereocenters. While classical methods often yield racemic mixtures or require chiral resolution, future research is increasingly focused on stereodivergent strategies that allow for the selective synthesis of any desired stereoisomer from a common precursor.

A groundbreaking approach in this domain is the use of biocatalysis. Researchers have developed a stereodivergent carbene transferase platform based on engineered heme-dependent enzymes for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.orgchemrxiv.org Through directed evolution, different enzyme variants have been created that can produce all possible stereoisomers of various azaspiro[2.y]alkanes with exceptional levels of diastereoselectivity and enantioselectivity. chemrxiv.orgnih.gov This enzymatic method is not only highly selective but also operates on a gram scale in aqueous media, representing a practical and scalable route. chemrxiv.orgnih.gov

Beyond biocatalysis, asymmetric catalysis using transition metals remains a vital area of exploration. Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using ruthenium catalysts, such as [RuCl(benzene)(S)-SunPhos]Cl, has been shown to produce key intermediates for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane with up to 98.7% enantiomeric excess. nih.gov Similarly, rhodium-catalyzed enantioselective and diastereoselective cyclopropanations have proven effective for creating these spirocycles. researchgate.net Another innovative strategy involves the catalytic enantioselective preparation of 4-methyleneproline (B1208900) scaffolds, which serve as versatile precursors. A one-pot double allylic alkylation of a glycine (B1666218) imine analogue, catalyzed by a chinchonidine-derived phase-transfer catalyst, provides access to intermediates that can be converted into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir (B612246). mdpi.com

Future work will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loading, and developing novel catalysts that offer complementary or superior selectivity. The ultimate goal is to create a synthetic toolbox that allows chemists to dial-in a specific stereochemical outcome on demand, thereby accelerating the exploration of the chemical space around the azaspiro[2.4]heptane scaffold.

Catalyst/MethodKey TransformationStereocontrolApplication/Product
Engineered Carbene TransferaseCyclopropanationStereodivergent (all isomers)General synthesis of azaspiro[2.y]alkanes
[RuCl(benzene)(S)-SunPhos]ClAsymmetric HydrogenationEnantioselective(S)-7-amino-5-azaspiro[2.4]heptane
Chinchonidine-derived PTCAllylic AlkylationEnantioselectivePrecursor to Ledipasvir intermediate
Rhodium TetracarboxylateCyclopropanationEnantioselective & DiastereoselectiveFunctionalized azaspiro[n.2]alkanes

Exploration of Underexplored Reactivity and Transformation Modes

The chemical reactivity of the azaspiro[2.4]heptane system is largely defined by its two core components: the strained cyclopropane (B1198618) ring and the pyrrolidine (B122466) heterocycle. While much effort has been dedicated to the synthesis of the scaffold itself, a deeper exploration of its subsequent chemical transformations remains a fertile area for future research.

The high ring strain of the cyclopropane moiety (approximately 110–115 kJ mol⁻¹) makes it susceptible to ring-opening reactions, particularly when activated by adjacent electron-withdrawing or -donating groups. mdpi.com This presents an opportunity to use azaspiro[2.4]heptanes as synthons for more complex, functionalized acyclic or alternative cyclic structures. nih.gov Future studies could investigate selective, catalyst-controlled ring-opening reactions initiated by nucleophiles, electrophiles, or radical species. The regioselectivity and stereoselectivity of these transformations would be of primary interest, potentially providing access to novel molecular architectures that are difficult to synthesize by other means. For example, the divergent reactivity of donor-acceptor cyclopropanes, which can undergo either ring-opening or other transformations like decyanation depending on reaction conditions, highlights the subtle control that can be exerted over their reaction pathways. mdpi.com

The pyrrolidine portion of the scaffold offers more conventional, yet still valuable, handles for chemical modification. The secondary amine can be readily functionalized via N-alkylation, acylation, arylation, or sulfonylation to build out molecular complexity and modulate physicochemical properties. Palladium-catalyzed reactions, such as the spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles, demonstrate the utility of transition metals in constructing and potentially modifying these systems. acs.org The development of novel methodologies for C-H functionalization of the pyrrolidine ring would be particularly valuable, allowing for the late-stage modification of the scaffold without the need for pre-installed functional groups.

Potential for Applications in Chemical Biology and Advanced Materials

The unique structural features of azaspiro[2.4]heptanes make them highly attractive for applications beyond traditional medicinal chemistry. Their rigid, three-dimensional conformation is a desirable trait for the design of chemical probes, which are small-molecule reagents used to study protein function and biological mechanisms. nih.gov The fixed spatial arrangement of substituents on the azaspiro[2.4]heptane core can lead to highly selective interactions with biological targets, making them ideal scaffolds for developing potent and specific inhibitors or modulators for use in chemical biology research. researchgate.netchemicalprobes.org Future efforts could focus on synthesizing libraries of azaspiro[2.4]heptane derivatives and screening them against various biological targets to identify novel probes for understudied proteins.

The incorporation of this scaffold as a bioisostere for more common cyclic systems like piperidines or morpholines is another promising avenue. researchgate.net Replacing these flexible or planar rings with the rigid azaspiro[2.4]heptane motif can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility.

In the realm of advanced materials, the azaspiro[2.4]heptane scaffold is largely unexplored. The rigidity and chirality inherent in these molecules could be exploited in the synthesis of novel polymers or supramolecular assemblies. For instance, incorporating enantiopure azaspiro[2.4]heptane units into the backbone of a polymer could induce specific chiral conformations, leading to materials with unique optical or recognition properties. mdpi.com They could also serve as chiral ligands for asymmetric catalysis or as building blocks for metal-organic frameworks (MOFs) with tailored pore environments. Research in this direction would involve the synthesis of bifunctional azaspiro[2.4]heptane monomers suitable for polymerization or for integration into larger material structures.

Addressing Synthetic Challenges and Enhancing Process Efficiency

For any chemical entity to move from academic curiosity to practical application, the development of scalable, cost-effective, and sustainable synthetic routes is essential. princeton-acs.org A major challenge in azaspiro[2.4]heptane chemistry has been the multi-step nature of many synthetic sequences, which often involve costly reagents, protecting groups, and purification steps. acs.orggoogle.com

Future research will continue to address these challenges by focusing on process chemistry and green chemistry principles. The development of a low-cost, protecting group-free route to a key intermediate for the tuberculosis drug candidate TBI-223 showcases this trend. acs.org By reordering the synthetic sequence to involve a key double N-alkylation step, researchers created a more efficient and scalable process. Similarly, patents related to the synthesis of the ledipasvir intermediate detail methods for increasing product yield and reducing the number of process steps for large-scale production. google.com

Q & A

Basic: What are the common synthetic routes for Spiro[2.4]heptan-5-amine derivatives?

Answer:
this compound derivatives are synthesized via multi-step organic reactions. Key methods include:

  • Cyclopropane ring formation : Cycloaddition or cyclization reactions using precursors like ethyl cyclopropylidene acetate or aminomethyl derivatives under microwave-assisted or solvent-free conditions to enhance yield and selectivity .
  • Amine functionalization : Introducing the amine group via substitution or reductive amination. For example, reacting 5-oxaspiro[2.4]heptan-4-one with aminomethyl reagents under controlled pH and temperature .
  • Optimization : Heating (60–100°C) in polar aprotic solvents (e.g., DMF) with catalysts like palladium or copper to minimize side reactions .

Basic: How to characterize the spirocyclic structure using spectroscopic methods?

Answer:
Characterization relies on:

  • 1H/13C NMR : Assign spiro junctions via coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) and chemical shifts (δ 1.2–2.5 ppm for bridgehead carbons). Selective decoupling experiments resolve overlapping signals in compounds like Spiro[2.4]heptadiene .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 113.19 for this compound) and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangements of fused rings, critical for verifying spiro geometry .

Advanced: How to resolve contradictions in NMR data interpretation for spiro compounds?

Answer:
Discrepancies arise from overlapping signals or misassignment of "inner" vs. "outer" protons in spiro systems. Mitigation strategies include:

  • Selective decoupling : Irradiate specific protons to simplify spectra and identify long-range couplings (e.g., H1–C4 in Spiro[2.4]heptadiene) .
  • Iterative computational analysis : Use software (e.g., MestReNova) to simulate AA'BB'X spin systems and match experimental data .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., spiro[4.4]nonadiene) to validate assignments .

Advanced: How can this compound scaffolds be optimized for JAK1-selective inhibition?

Answer:
The core spiro scaffold in JAK inhibitors (e.g., compound (R)-6c) is modified to enhance selectivity:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., cyano) at the 5-position to improve JAK1 binding affinity (IC50 = 8.5 nM) over JAK2 (selectivity index = 48) .
  • Pharmacokinetic tuning : Adjust lipophilicity by adding methyl groups to the azaspiro ring, improving oral bioavailability in murine models .
  • In vitro validation : Use kinase profiling (≥50 kinases tested) and hERG assays to exclude off-target effects .

Advanced: What strategies address conflicting bioactivity data in spiro compound studies?

Answer:
Contradictions often stem from impurities or assay variability. Solutions include:

  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., Ledipasvir Acetyl Spiro Impurity) that may skew bioactivity results .
  • Standardized assays : Replicate pharmacological tests (e.g., IC50 for JAK1) across multiple cell lines and species to confirm reproducibility .
  • SAR studies : Systematically vary substituents to isolate structural contributors to activity. For example, fluoro-substitution on the spiro ring enhances metabolic stability .

Advanced: How to design structure-activity relationship (SAR) studies for spiro-based therapeutics?

Answer:
Key steps include:

  • Core scaffold diversification : Synthesize analogs with varying ring sizes (e.g., 5-aza vs. 6-aza spiro) and substituents (e.g., methyl, fluoro) .
  • Biological screening : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) and ADME models (e.g., microsomal stability) .
  • Crystallographic analysis : Resolve ligand-target complexes (e.g., JAK1-spiro inhibitor) to guide rational design .

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